6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzodiazole ring fused with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring is synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.
Formation of Triazine Core: The triazine core is formed by cyclization reactions involving cyanuric chloride and aromatic amines.
Final Coupling: The benzodiazole and triazine intermediates are coupled under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or photonic properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe or in imaging applications due to its potential photophysical properties.
Industry
Polymer Chemistry: It can be incorporated into polymers to enhance their thermal stability or mechanical properties.
Dye and Pigment Industry: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Mechanism of Action
The mechanism by which 6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole and triazine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, known for their biological activity.
Triazines: Compounds with a triazine core, used in herbicides and other industrial applications.
Uniqueness
6-(1H-1,3-benzodiazol-2-ylsulfanyl)-N2,N4-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of benzodiazole and triazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications across different fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21N7S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21N7S/c1-15-7-11-17(12-8-15)25-21-29-22(26-18-13-9-16(2)10-14-18)31-24(30-21)32-23-27-19-5-3-4-6-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31) |
InChI Key |
RMDLTOUPBNWZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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